(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol

Chiral purity Enantiomeric excess Stereochemistry verification

(S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol (CAS 1213303-06-0) is a chiral β-amino alcohol characterized by a 2-bromo-6-fluoro substitution pattern on the aromatic ring. The compound carries a single stereocenter with the (S)-configuration at the hydroxyl-bearing carbon, and its molecular weight is 234.07 g/mol (C₈H₉BrFNO).

Molecular Formula C8H9BrFNO
Molecular Weight 234.07 g/mol
Cat. No. B13548865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
Molecular FormulaC8H9BrFNO
Molecular Weight234.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(CO)N)F
InChIInChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
InChIKeyZHKRICXGDQWTMX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol – Core Properties and Procurement-Relevant Identity for Chiral Amino Alcohol Sourcing


(S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol (CAS 1213303-06-0) is a chiral β-amino alcohol characterized by a 2-bromo-6-fluoro substitution pattern on the aromatic ring . The compound carries a single stereocenter with the (S)-configuration at the hydroxyl-bearing carbon, and its molecular weight is 234.07 g/mol (C₈H₉BrFNO) . It belongs to a class of halogen-substituted phenyl-aminoethanols that have been systematically investigated in the context of β-adrenoceptor modulation, a lineage that traces back to the structure–activity campaigns around clenbuterol and mabuterol [1]. Its procurement interest arises from the combination of a specific halogenation pattern, which influences both electronic properties and LogP, and a defined enantiomeric identity, which is critical for chiral-pool synthesis and stereospecific biological interactions.

Procurement Risks in Substituting (S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol with Generic Analogs


Within the amino-halogen substituted phenyl-aminoethanol family, simple replacement by a positional isomer (e.g., 4-bromo-2-fluoro), a different halogen combination (e.g., chloro-fluoro), or the racemate is not functionally neutral. The Engelhardt series demonstrated that the bronchodilatory β₂-mimetic activity and oral absorption of these compounds are strongly dependent on the specific halogen substitution pattern, with the bromo-fluoro combination conferring a distinct oral absorption profile comparable to clenbuterol [1]. Furthermore, the (S)-configured enantiomer defines the absolute stereochemistry required for chiral resolution programs and for generating diastereomeric intermediates in medicinal chemistry campaigns. Sourcing the racemate or the opposite (R)-enantiomer (CAS 1213613-28-5) alters both the stereochemical outcome of subsequent synthetic steps and any emergent biological activity, yet vendors frequently list these as interchangeable catalog items . These factors make verified enantiomeric identity and halogen position non-negotiable procurement specifications.

Quantitative Differentiation Evidence for (S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Against Closest Comparators


Enantiomeric Purity: Verified (S)-Configuration vs. Racemic or (R)-Enantiomer Batches

The (S)-specific CAS 1213303-06-0 is supplied with a certified purity of 98% . The corresponding (R)-enantiomer (CAS 1213613-28-5) is a distinct chemical entity with its own sourcing path, yet several vendors list both under generic '2-amino-2-(2-bromo-6-fluorophenyl)ethanol' . Substituting the (R)-enantiomer or the racemate (CAS 1270497-92-1, when available without stereochemical specification) introduces an uncontrolled stereoisomeric impurity that directly impacts diastereomeric excess in downstream chiral coupling or resolution steps.

Chiral purity Enantiomeric excess Stereochemistry verification

LogP Differentiation: Impact of 2-Bromo-6-Fluoro Substitution on Lipophilicity

The target compound has a computed LogP of 1.38, as reported in the Fluorochem technical datasheet . Positional isomers with the same molecular formula but different halogen placement, such as (2R)-2-amino-2-(4-bromo-2-fluorophenyl)ethanol (CAS 1212983-75-9), exhibit a predicted boiling point of 345.1 °C vs. 339.8 °C for the target compound, consistent with altered intermolecular interactions . While direct experimental LogP values for all isomers are not publicly available, the isomer-dependent boiling point shift of approximately 5 °C supports a measurable difference in physicochemical properties that would translate to altered chromatographic retention and membrane permeability.

Lipophilicity LogP ADME prediction Halogen effects

Predicted pKa and Hydrogen-Bonding Capacity as Selection Criteria

The target compound carries a predicted pKa of 12.14 ± 0.10, with 2 hydrogen bond donors and 2 hydrogen bond acceptors, as documented on ChemicalBook . The structurally related (2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol (CAS 1213609-96-1) shares the same molecular formula but has different pKa and hydrogen-bonding geometry due to the altered halogen positions, which influences both salt formation propensity and reactivity toward electrophilic coupling partners . While no head-to-head experimental pKa dataset exists in the open literature for these specific isomers, the predicted difference is a direct consequence of the through-space electronic effects of bromine and fluorine placed at the 2- and 6-positions, respectively, vs. other substitution patterns.

pKa prediction Hydrogen bonding Reactivity Salt formation

Biological Activity Scaffold: Bromo-Fluoro Substitution in the Phenyl-Aminoethanol Class

In the Engelhardt (1984) structure–activity relationship study of amino-halogen substituted phenyl-aminoethanols, compounds bearing the bromo-fluoro substitution pattern on the phenyl ring demonstrated good oral absorption, comparable to that of the reference compound clenbuterol [1]. By contrast, the chloro-cyano, fluoro-cyano, and mono-cyano substituted analogs exhibited the strongest bronchial β₂-mimetic activity, indicating that halogen identity and position fine-tune efficacy and pharmacokinetics independently. While the exact compound (S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol was not itself profiled in that study, the bromo-fluoro subclass to which it belongs was explicitly identified as exhibiting favorable oral bioavailability properties, distinguishing it from other halogen combinations within the same chemotype.

β₂-adrenoceptor Bronchodilator Structure–activity relationship Oral absorption

Commercially Verified Purity Specification: 98% (S)-Enantiomer Baseline

The (S)-enantiomer is offered by multiple reputable suppliers at a minimum purity of 97–98% (Fluorochem: 98%; AKSci: 97%; Leyan: 98%) . The (R)-enantiomer is listed at 98% purity by Leyan, establishing equivalent purity benchmarks between enantiomers but no inherent advantage of one over the other . The critical procurement distinction is not purity level per se, but the verified stereochemical assignment that accompanies the purity certificate, which is essential for chiral integrity in downstream chemistry.

Purity specification Quality control Procurement benchmark

Evidence-Backed Application Scenarios for (S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol


Chiral Pool Synthesis for Diastereoselective Medicinal Chemistry

The defined (S)-stereochemistry at the hydroxyl-bearing carbon makes this compound a suitable chiral building block for constructing diastereomerically enriched intermediates in medicinal chemistry programs [1]. Its 98% purity and verified CAS 1213303-06-0 identity enable predictable diastereomeric excess in amide coupling, sulfonamide formation, or reductive amination sequences without the need for post-coupling chiral resolution.

Lead Optimization in Orally Bioavailable β₂-Adrenoceptor Modulator Programs

Building on the Engelhardt (1984) finding that bromo-fluoro substituted phenyl-aminoethanols exhibit oral absorption comparable to clenbuterol, this compound can serve as a core scaffold or key intermediate for synthesizing novel β₂-adrenoceptor modulators with potential bronchodilatory activity [1]. Its LogP of 1.38 supports favorable membrane permeability for oral administration.

Physicochemical Benchmarking for Halogen Positional Isomer Libraries

The compound's computed LogP (1.38) and predicted pKa (12.14) provide reference values for constructing positional isomer libraries aimed at exploring halogen-dependent effects on solubility, permeability, and target binding [1]. Its 2-bromo-6-fluoro orientation offers a distinct electronic profile compared to the 4-bromo-2-fluoro isomer (b.p. difference ~5 °C), enabling systematic SAR exploration.

Enantioselective Chromatography and Analytical Method Development

The availability of both (S)- and (R)-enantiomers at comparable purity (97–98%) makes this compound well-suited for developing chiral HPLC or SFC methods that require a well-characterized enantiomeric pair as calibration standards [1]. The 2-bromo-6-fluoro substitution pattern provides UV activity for detection.

Quote Request

Request a Quote for (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.